molecular formula B2Zn B189648 Zinc Borohydride CAS No. 17611-70-0

Zinc Borohydride

Cat. No.: B189648
CAS No.: 17611-70-0
M. Wt: 87 g/mol
InChI Key: LRBFVXSJYHCJKD-UHFFFAOYSA-N
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Description

Zinc borohydride (Zn(BH4)2) is a compound that has been used for various chemical reactions due to its unique properties . It is prepared from ZnCl2 and NaBH4 . It is known for its ability to selectively reduce aldehydes in the presence of ketones, and isolated ketones over conjugated ketones . It is moderately stable in ethereal solution and has many applications in organic synthesis .


Synthesis Analysis

This compound can be synthesized via simply ball-milling a mixture of ZnCl2·2NH3/2LiBH4 . In the interaction of zinc chloride with alkali metal borohydrides in organic solvents (diethyl ether, THF, diglyme), chlorine is replaced by the borohydride ion, with the formation of this compound .


Molecular Structure Analysis

The structure analysis shows that the subsequent complex has a monoclinic structure with unit-cell parameters of a = 6.392 (4) Å, b = 8.417 (6) Å, c = 6.388 (4) Å and β = 92.407 (4)° and space group P 2 1, in which Zn atoms coordinate with two BH 4 groups and two NH 3 groups .


Chemical Reactions Analysis

This compound is often used as a reducing agent in organic synthesis . It can selectively reduce aldehydes, ketones, carboxylic acids and their derivatives, imines, nitriles, epoxy compounds, alkenes (alkynes), etc., and has good stereoselectivity for chiral molecules .


Physical And Chemical Properties Analysis

This compound ether solution is sensitive to moisture and should be stored and used under the protection of inert gas . It can be used in a range of aprotic solvents such as, THF, Et2O and DME .

Scientific Research Applications

  • Asymmetric reduction of enantiopure imines : Zinc Borohydride is used in the stereoselective preparation of secondary amines from enantiopure imines (Cimarelli & Palmieri, 2000).

  • Anode material in fuel cells : Zinc, combined with sodium borohydride, has been evaluated as a potential anode material for direct electrochemical oxidation in borohydride fuel cells (Santos & Sequeira, 2010).

  • Chemo- and regioselective reductions : this compound demonstrates efficiency in chemo- and regioselective reductions of various functional groups in organic compounds (Ranu, 1993).

  • Reductive aminations : It is used in the reductive amination of formaldehyde with primary and secondary amines, which contain potentially acid-sensitive functional groups (Bhattacharyya, 1995).

  • Chemical synthesis and characterization : this compound is synthesized using NaBH4 and ZnCl2, and its crystallographic constitution is analyzed for potential applications (Li et al., 2012).

  • In organic synthesis : It finds applications in the reduction of carboxylic acids, amino acids, amides, and the hydroboration of olefins, dienes, cyclic olefins, and alkynes (Marks et al., 2010).

  • Mechanochemical synthesis and thermal decomposition : Studying its synthesis and decomposition contributes to understanding its properties for potential applications in hydrogen storage (Jeon & Cho, 2006).

  • Biomedical applications of zinc oxide nanoparticles : Zinc oxide nanoparticles, derived from this compound, are significant for their anticancer and antimicrobial activities, and as drug carriers (Mishra et al., 2017).

  • Reduction of azides : It provides an efficient procedure for reducing organic azides, leading to the production of amides and sulfonamides in excellent yields (Ranu et al., 1994).

  • Reduction of carboxylic esters to alcohols : this compound, under sonification, effectively reduces carboxylic esters to alcohols (Ranu & Basu, 1991).

  • Polymer supported this compound : Stabilization of this compound on polyvinylpyridine leads to its use as a mild, efficient, selective, and regenerable reducing agent (Tamami & Goudarzian, 1996).

  • Nanoscale Borromean links : Its use in the reduction of a Borromean Ring complex highlights its role in the demetallation and production of neutral compounds (Peters et al., 2005).

Mechanism of Action

Target of Action

Zinc Borohydride, also known as Zn(BH4)2, primarily targets α,β-unsaturated carbonyl compounds , aldehydes , and ketones . It can selectively reduce aldehydes in the presence of ketones, and isolated ketones over conjugated ketones . It is also used for the reductive amination of formaldehyde with a variety of primary and secondary amines .

Mode of Action

This compound interacts with its targets through a process known as reductive amination . This process involves the formation of an imine from an amine and an aldehyde or ketone, followed by the reduction of the imine to an amine . This compound serves as a reducing agent in this process, enabling the selective reduction of imines in the presence of aldehydes .

Biochemical Pathways

This compound affects the reductive amination pathway . This pathway involves the conversion of carbonyl compounds to amines, which is a fundamental reaction in synthetic organic chemistry . The reductive amination pathway is crucial for the synthesis of a wide variety of primary and secondary amines .

Pharmacokinetics

It’s known that this compound is used in the form of a freshly prepared solution just prior to use, indicating its potential instability and the need for careful handling and storage .

Result of Action

The action of this compound results in the reduction of α,β-unsaturated carbonyl compounds, aldehydes, and ketones . It also enables the efficient reduction of a variety of aromatic and aliphatic aldoximes or ketoximes to their primary or secondary amines . These molecular and cellular effects underline the compound’s utility in organic synthesis .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other compounds and the reaction conditions. For instance, the compound has been synthesized via simply ball-milling a mixture of ZnCl2·2NH3/2LiBH4 . Moreover, its reductive amination action has been performed in dichloromethane, indicating that the solvent environment can impact the compound’s action and efficacy .

Safety and Hazards

Zinc borohydride is sensitive to moisture and should be stored and used under the protection of inert gas . It may form combustible dust concentrations in air. In contact with water, it releases flammable gases which may ignite spontaneously .

Future Directions

Direct borohydride fuel cells (DBFCs) are expected to be a feasible and efficient energy storage device by virtue of the ready availability of raw materials, non-toxicity of products, and excellent operational stability . The thermodynamic destabilization and kinetic improvement should be simultaneously considered by combination of various modification methods, which is the future research direction of metal borohydrides .

Biochemical Analysis

Biochemical Properties

Zinc Borohydride plays a significant role in biochemical reactions, particularly in the reduction of various organic compounds. It interacts with several enzymes and proteins, facilitating the reduction of carbonyl compounds to alcohols. One notable interaction is with the enzyme alcohol dehydrogenase, where this compound acts as a reducing agent, converting aldehydes and ketones into their corresponding alcohols. This interaction is crucial in metabolic pathways involving alcohol metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of zinc-dependent enzymes, which are involved in numerous cellular functions such as DNA synthesis, repair, and transcription. Additionally, this compound can modulate oxidative stress responses by influencing the activity of antioxidant enzymes like superoxide dismutase . These effects highlight the compound’s potential impact on cellular homeostasis and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a reducing agent, donating hydride ions (H-) to various substrates. This reduction process involves the transfer of electrons, which can lead to the activation or inhibition of specific enzymes. For instance, this compound can inhibit the activity of certain oxidoreductases by reducing their active sites, thereby altering their catalytic properties . Additionally, the compound can influence gene expression by modulating the activity of transcription factors that are sensitive to redox changes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under controlled conditions but can degrade when exposed to moisture or air. This degradation can lead to a decrease in its reducing capacity and overall effectiveness in biochemical reactions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is used to modulate enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance the activity of zinc-dependent enzymes and improve metabolic functions. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Studies have shown that excessive exposure to this compound can lead to adverse effects on liver and kidney function, highlighting the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to redox reactions and hydrogen transfer. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, playing a crucial role in the metabolism of alcohols and aldehydes. Additionally, this compound can influence the levels of metabolites involved in oxidative stress responses, such as glutathione and reactive oxygen species .

Transport and Distribution

Within cells, this compound is transported and distributed through specific zinc transporters and binding proteins. These transporters facilitate the uptake and release of zinc ions, ensuring proper cellular homeostasis. This compound can also interact with metallothioneins, which are proteins that bind and store zinc ions, thereby regulating their availability for biochemical reactions .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the mitochondria, where it plays a role in modulating oxidative stress responses and energy metabolism. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Properties

InChI

InChI=1S/2B.Zn/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBFVXSJYHCJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-].[B-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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